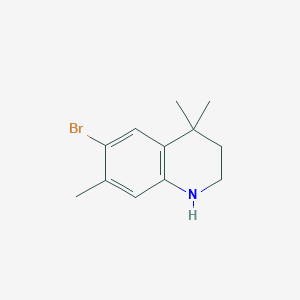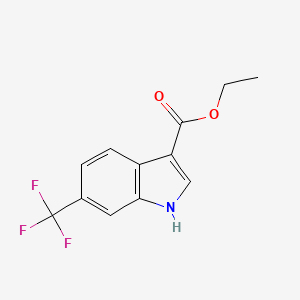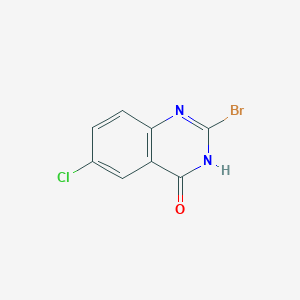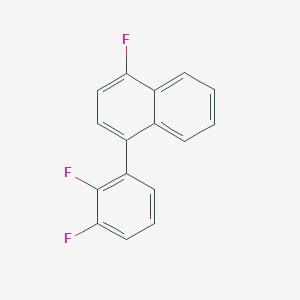![molecular formula C18H15NO B11858187 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 20371-39-5](/img/structure/B11858187.png)
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline typically involves the condensation of 2-methoxynaphthaldehyde with aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline
- N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-chloroaniline
Uniqueness
N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline is unique due to its specific methoxy group and naphthalene ring system, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction patterns with metal ions and biological molecules .
Propriétés
Numéro CAS |
20371-39-5 |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3 |
Clé InChI |
PDZBZMFRBSDQFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)
![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)





